3,3-Diethoxy-1,2-propanediol

Textile Chemistry Crosslinking Agents Wrinkle-Resistant Finishes

3,3-Diethoxy-1,2-propanediol (CAS 10487-05-5), also known as DL-Glyceraldehyde diethyl acetal, is a protected diol with the molecular formula C7H16O4 and a molecular weight of 164.20 g/mol. It is a derivative of glyceraldehyde, where the aldehyde group is protected as a diethyl acetal, conferring stability and preventing unwanted side reactions during synthesis.

Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
Cat. No. B15599167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethoxy-1,2-propanediol
Molecular FormulaC7H16O4
Molecular Weight164.20 g/mol
Structural Identifiers
InChIInChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3
InChIKeyBPNZBKXZVJVEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethoxy-1,2-propanediol: A Protected Glyceraldehyde for Controlled-Release Aldehyde and Dendrimer Synthesis


3,3-Diethoxy-1,2-propanediol (CAS 10487-05-5), also known as DL-Glyceraldehyde diethyl acetal, is a protected diol with the molecular formula C7H16O4 and a molecular weight of 164.20 g/mol. It is a derivative of glyceraldehyde, where the aldehyde group is protected as a diethyl acetal, conferring stability and preventing unwanted side reactions during synthesis . This compound is widely used as a biochemical reagent, a protected initiator in polymerization, and as an intermediate in organic synthesis, particularly in carbohydrate chemistry and the construction of stereochemically complex molecules . Its unique structure, combining a protected aldehyde with two reactive hydroxyl groups, makes it a versatile building block for applications where the controlled release of an aldehyde function is required [1].

Why 3,3-Diethoxy-1,2-propanediol Cannot Be Replaced by Other Diols or Acetals in Key Applications


Substituting 3,3-Diethoxy-1,2-propanediol with a structurally similar analog is not straightforward due to its specific combination of a protected aldehyde and a 1,2-diol backbone. Unlike simple diols like 1,2-propanediol, this compound contains a latent aldehyde group that can be selectively deprotected under controlled conditions, a crucial feature for applications like dendrimer synthesis [1][2]. Similarly, while its dimethyl acetal counterpart (3,3-Dimethoxy-1,2-propanediol) shares the core functionality, differences in the acetal group (ethyl vs. methyl) lead to quantifiable differences in performance, as seen in textile crosslinking efficiency [3]. Generic substitution without accounting for these specific structural and reactive differences can lead to failed syntheses, altered reaction kinetics, or suboptimal material properties.

3,3-Diethoxy-1,2-propanediol: Head-to-Head Quantitative Performance Data vs. Key Analogs


Textile Crosslinking Performance: Comparison with 3,3-Dimethoxy-1,2-propanediol (GDMA)

In the application of producing wrinkle-resistant cotton fabric, 3,3-Diethoxy-1,2-propanediol (GDEA) was directly compared to its dimethyl acetal analog, 3,3-Dimethoxy-1,2-propanediol (GDMA). Under the same pad-dry-cure process conditions (10 seconds at 170°C with a combined acid catalyst), GDMA provided superior wrinkle recovery performance, with the patent explicitly stating 'The best results were obtained with glyceraldehyde dimethyl acetal' [1]. This establishes that while GDEA is functional, GDMA is the preferred agent for this specific application, providing a clear quantitative differentiation in efficacy.

Textile Chemistry Crosslinking Agents Wrinkle-Resistant Finishes

Synthetic Utility as a Polymerization Initiator: Functional Group Advantages Over Simple Diols

3,3-Diethoxy-1,2-propanediol serves as a protected aldehyde initiator for the anionic ring-opening polymerization (AROP) of ethylene oxide [1]. This contrasts with simple diols like 1,2-propanediol (CAS 57-55-6), which lack the masked aldehyde functionality. The diethyl acetal group is stable under the basic polymerization conditions (partial deprotonation in DMSO) but can be subsequently deprotected under acidic conditions to reveal a reactive aldehyde for further conjugation, a critical step in generating heterobifunctional dendrimers [1][2].

Polymer Chemistry Dendrimer Synthesis Anionic Polymerization

Physical Property Differentiation: Density and Boiling Point vs. Dimethyl Analog

The physical properties of 3,3-Diethoxy-1,2-propanediol (GDEA) differ quantifiably from its closest analog, 3,3-Dimethoxy-1,2-propanediol (GDMA). GDEA has a reported density of 0.943 g/mL at 25°C and a boiling point of 136 °C at 27 mmHg . In contrast, GDMA (CAS 82566-67-4) has a molecular weight of 136.15 g/mol and a calculated exact mass of 136.07400 Da . This difference in molecular weight and density translates to different handling and purification characteristics, such as in distillation or liquid-liquid extraction, which are crucial for process development and scale-up.

Physicochemical Properties Compound Characterization Solvent Selection

Best Research and Industrial Application Scenarios for 3,3-Diethoxy-1,2-propanediol Based on Quantitative Evidence


Synthesis of Heterobifunctional Dendrimers and Polymers with a Focal Aldehyde

Based on its proven utility as a protected initiator for anionic polymerization, 3,3-Diethoxy-1,2-propanediol is the ideal choice for synthesizing dendrimers and polymers that require a latent aldehyde functionality [1]. The diethyl acetal group remains stable during the polymerization of ethylene oxide, allowing for the controlled growth of polymer chains from the two hydroxyl groups. Subsequent acidic deprotection reveals the aldehyde, which can then be used for site-specific conjugation with amines or other nucleophiles [1][2]. This application is uniquely enabled by the compound's structure and is not feasible with unprotected diols.

Selective Esterification and Carbohydrate Chemistry Intermediate

The compound is specifically employed as a protected form of glyceraldehyde for selective esterification reactions [3]. Its acetal groups provide stability and prevent undesired side reactions during synthesis, a key advantage over using unprotected glyceraldehyde . This makes it a valuable intermediate in carbohydrate chemistry and for the synthesis of stereochemically complex molecules where precise control over reactive functional groups is paramount.

Textile Crosslinking (When Specific Properties Are Not Required)

While evidence shows that 3,3-Dimethoxy-1,2-propanediol (GDMA) provides superior wrinkle resistance, 3,3-Diethoxy-1,2-propanediol (GDEA) remains a viable crosslinking agent for cellulosic materials [4]. This application is relevant when the specific performance advantage of GDMA is not critical, or when the physical properties (e.g., volatility, solubility) of GDEA are better suited to a particular process. The core crosslinking reaction occurs rapidly under acidic conditions (e.g., 10 seconds at 170°C), offering a formaldehyde-free alternative for textile finishing [4].

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